molecular formula C10H9NO B8174530 1-Vinyl-4-cyano-3-methoxybenzene

1-Vinyl-4-cyano-3-methoxybenzene

Cat. No.: B8174530
M. Wt: 159.18 g/mol
InChI Key: SVAXHQJVAFVIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Vinyl-4-cyano-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a vinyl group, a cyano group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Vinyl-4-cyano-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-cyano-3-methoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-Vinyl-4-cyano-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or cyano groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various halogenated or nitrated derivatives.

Scientific Research Applications

1-Vinyl-4-cyano-3-methoxybenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-vinyl-4-cyano-3-methoxybenzene involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the cyano and methoxy groups can participate in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical environments and applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Vinyl-4-cyano-2-methoxybenzene
  • 1-Vinyl-4-cyano-3-ethoxybenzene
  • 1-Vinyl-4-cyano-3-methylbenzene

Uniqueness

1-Vinyl-4-cyano-3-methoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and interactions. The combination of a vinyl group, cyano group, and methoxy group provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-ethenyl-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-3-8-4-5-9(7-11)10(6-8)12-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAXHQJVAFVIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methoxybenzonitrile (−0.5 g, 2.36 mmol, 1.0 eq) in toluene (12 mL) was added diisopropylethylamine (0.61 g, 0.82 mL, 4.72 mmol, 2.0 eq), and tributyl(vinyl)tin (1.12 g, 1.03 mL, 3.54 mmol, 1.5 eq). The reaction mixture was degrassed by bubbling agron through the mixture. Tetrakis(triphenylphosphine)palladium (0.10 g, 0.12 mmol, 0.05 eq) was added and the reaction further degassed before heating to 90° C. for 16 hours. The reaction was cooled and partitioned between EtOAc (100 mL) and NaHCO3 (100 mL). The organics were washed with brine (80 mL), dried (Na2SO4) and concentrated under reduced pressure. MPLC (5→30% EtOAc-hexane) yielded the title compound (0.343 g, 91%) as a white solid; 1H nmr (CDCl3) δ 7.56-7.53 (2H, m, ArH-5, H-6), 6.92 (1H, d, J 9.0 Hz, ArH-2), 6.59 (1H, dd, J 17.5, 11.0 Hz, CH═CH2), 5.63 (1H, d, J 17.5 Hz, CH═CH2 trans), 5.23 (1H, d, J 11.0 Hz, CH═CH2 cis), 3.91 (3H, s, OCH3); m/z 160 [M+H]+.
Quantity
2.36 mmol
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Yield
91%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.